molecular formula C6H4Cl2OS B3188380 2,5-Dichloro-4-methylthiophene-3-carbaldehyde CAS No. 210098-00-3

2,5-Dichloro-4-methylthiophene-3-carbaldehyde

Cat. No. B3188380
CAS RN: 210098-00-3
M. Wt: 195.07 g/mol
InChI Key: IMEAGLDWAUYNLF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H4Cl2OS and a molecular weight of 195.07 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-methylthiophene-3-carbaldehyde consists of a thiophene ring, which is a five-membered ring with one sulfur atom. The ring is substituted with two chlorine atoms, one methyl group, and one carbaldehyde group .

properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-4(2-9)6(8)10-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEAGLDWAUYNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-dichloro-3-methylthiophene [prepared according to the method of J. Amer. Chim. Soc., 1971, 333.] (11.8 g) in CH2Cl2 (200 mL) was added TiCL1 (37.94 g) and dichloromethyl methyl ether (12.6 g) at -10° C. After stirring for 4 hours, the reaction mixture was poured into ice-water and the whole was stirred vigorously for 30 minutes. The resulting mixture was extracted with CH2Cl2 (200 ml×1), and the organic layers was washed with saturated NaHCO3 solution(100 mL×1), brine (100 mL×1), dried over MgSO4, and concentrated in vacuo. The resulting residue was purified by distillation (bp : 140-145° C./10 mmHg) to provide the subtitle compound (11.75 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-4-methylthiophene-3-carbaldehyde
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2,5-Dichloro-4-methylthiophene-3-carbaldehyde
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2,5-Dichloro-4-methylthiophene-3-carbaldehyde
Reactant of Route 5
2,5-Dichloro-4-methylthiophene-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-4-methylthiophene-3-carbaldehyde

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